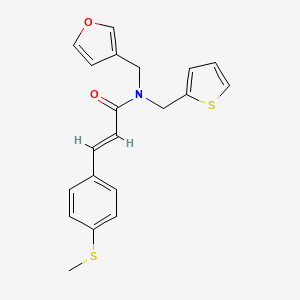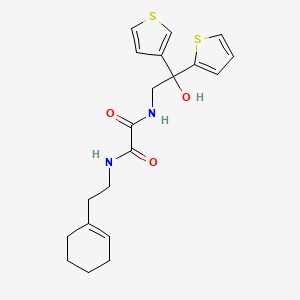
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole is a chemical compound with the empirical formula C12H13ClN2O . It is a solid substance and its molecular weight is 236.70 .
Molecular Structure Analysis
The SMILES string of this compound is ClCC1=NC(C(C=C2)=CC=C2C©C)=NO1 . The InChI key is DJXRLUNPDLKRQB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 236.70 . The empirical formula is C12H13ClN2O .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole has been noted for its role in chemical transformations. A study by Sağırlı and Dürüst (2018) illustrated its reaction with KCN, forming trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes, a process notable for being the first reported decyanation pathway transforming trisubstituted acetonitriles into alkanes (Sağırlı & Dürüst, 2018).
Another synthesis pathway reported by Jäger et al. (2002) involved the reaction of 3-chloromethyl-5-phenyl-1,2,4-oxadiazole with N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, leading to ring fission and C–C bond cleavage, forming novel compounds (Jäger et al., 2002).
Antibacterial Properties
Rai et al. (2010) explored the antibacterial properties of derivatives synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole. The study found that these derivatives showed significant activity against various bacterial strains, indicating potential applications in antibacterial treatments (Rai et al., 2010).
Sonication-Assisted Synthesis
Bretanha et al. (2011) reported on the use of ultrasound irradiation to synthesize 1,2,4-oxadiazoles, including derivatives of this compound. This method demonstrated improved yields and shorter reaction times, offering a more efficient synthetic pathway for such compounds (Bretanha et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(4-propan-2-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-13)16-15-12/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXRLUNPDLKRQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)
![1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2415529.png)

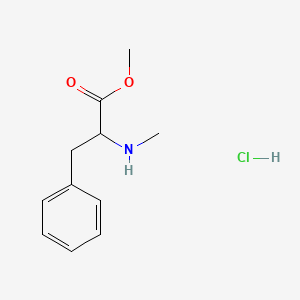
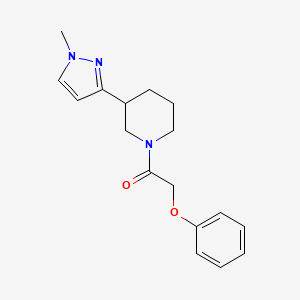
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2415536.png)
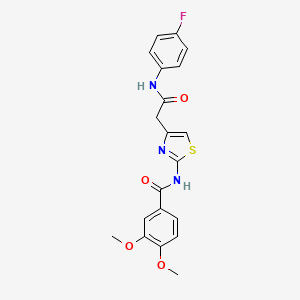
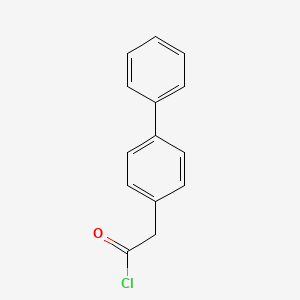
![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)
![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)
![N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2415545.png)
![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2415547.png)
